molecular formula C6H2ClN3O2 B3047439 2-Chloro-3-nitropyridine-4-carbonitrile CAS No. 1394041-65-6

2-Chloro-3-nitropyridine-4-carbonitrile

Cat. No. B3047439
CAS RN: 1394041-65-6
M. Wt: 183.55
InChI Key: ZLJPCCMBISZPJO-UHFFFAOYSA-N
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Description

“2-Chloro-3-nitropyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H2ClN3O2 . It has a molecular weight of 183.55 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-nitropyridine-4-carbonitrile” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and a carbonitrile group at the 4-position .


Physical And Chemical Properties Analysis

“2-Chloro-3-nitropyridine-4-carbonitrile” is a yellow crystalline powder . It has a melting point of 100-103 °C .

Scientific Research Applications

Synthesis and Structural Analysis

One study focused on the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, through a novel protocol involving Vilsmeier–Haack chlorination. The structural features of this compound were examined using X-ray analysis, IR, NMR, and electronic spectroscopy. The study also explored its optical properties through UV–vis absorption and fluorescence spectroscopy, revealing its absorption and fluorescence maxima at specific wavelengths and the effects of solvents on its emission spectra (Jukić et al., 2010).

Spectroscopic and Computational Studies

Another research effort investigated the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a chloro derivative, with its structure determined by X-ray diffraction. This study also highlighted structural differences compared to similar compounds and discussed solvent effects on its absorption spectra and protonation constants through spectroscopic techniques (Tranfić et al., 2011).

Electronic and Optical Properties

Research on 4-Methyl-3-Nitropyridine-1-Carbonitrile, a compound related to 2-Chloro-3-nitropyridine-4-carbonitrile, examined its structural, electronic, and spectroscopic properties through density functional theory (DFT). The study provided insights into the molecule's geometrical parameters, vibrational spectra, electronic properties, and nonlinear optical (NLO) properties, indicating its potential application in solar cells and biochemistry (Ragavan et al., 2017).

Molecular Docking and Dynamics

A comprehensive computational analysis of 5-bromo-3-nitropyridine-2-carbonitrile, involving molecular structure, energy calculations, UV-Vis spectrum, molecular electrostatic potential, and frontier molecular orbital analysis, was conducted to evaluate its electronic density and reactive sites. This study also explored its biological significance through molecular docking with target proteins, showcasing its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-chloro-3-nitropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)4(3-8)1-2-9-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJPCCMBISZPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271230
Record name 4-Pyridinecarbonitrile, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitropyridine-4-carbonitrile

CAS RN

1394041-65-6
Record name 4-Pyridinecarbonitrile, 2-chloro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarbonitrile, 2-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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